molecular formula C15H14N2O2S B2874618 5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 449151-98-8

5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2874618
CAS RN: 449151-98-8
M. Wt: 286.35
InChI Key: RZJKYLMMULESOQ-UHFFFAOYSA-N
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Description

“5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4-ones . Thieno[2,3-d]pyrimidin-4-ones have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4-ones can be synthesized from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment . Another method involves the Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones is complex and can be analyzed using X-ray diffraction . The structure of these compounds can also be influenced by the presence of alkynes bearing electron-withdrawing substituents .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones can undergo transformations in the presence of activated alkynes . These compounds can also be used as intermediates in the synthesis of GABA B receptor modulators .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and tested for their antimicrobial efficacy against various bacterial and fungal strains. For instance, some derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus, highlighting their potential as antibacterial agents (Mohan, Bhargava, & Bedi, 2009). Additionally, other studies have synthesized novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives that exhibited both antibacterial and antifungal activities, suggesting their broad-spectrum antimicrobial potential (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

Anticancer Activity

Several thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their anticancer properties. Research has identified compounds with cytotoxic effects on various cancer cell lines, indicating the potential of these compounds in cancer therapy. For example, a study synthesized a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives and assessed their influence on tubulin polymerization and microtubule dynamics, identifying compounds with promising anticancer drug profiles (Gold, Köhler, Lanzloth, Andronache, Anant, Dandawate, Biersack, & Schobert, 2020).

Synthetic Methodologies

Research has also focused on developing efficient synthetic methodologies for thieno[2,3-d]pyrimidin-4(3H)-one compounds. A green approach for synthesizing these compounds through a catalytic four-component reaction has been reported, highlighting the importance of step economy and reduced environmental impact in chemical synthesis (Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, & Chapman, 2018).

Kinase Inhibition

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated as kinase inhibitors, with specific compounds designed to target CLK1 and DYRK1A kinases. The crystal structure analysis of such inhibitors aids in understanding their mechanism of action and optimizing their inhibitory activity (Guillon, Marchivie, Loidreau, Pinaud, & Besson, 2013).

Future Directions

Thieno[2,3-d]pyrimidin-4-ones have shown potential in the development of new antitubercular agents . Future research could focus on optimizing the synthesis process, exploring their mechanism of action, and evaluating their safety and efficacy in clinical trials.

properties

IUPAC Name

5-(4-propoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-7-19-11-5-3-10(4-6-11)12-8-20-15-13(12)14(18)16-9-17-15/h3-6,8-9H,2,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJKYLMMULESOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323471
Record name 5-(4-propoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

449151-98-8
Record name 5-(4-propoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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